molecular formula C7H5FINO2 B14783822 5-Amino-3-fluoro-2-iodobenzoic acid

5-Amino-3-fluoro-2-iodobenzoic acid

Cat. No.: B14783822
M. Wt: 281.02 g/mol
InChI Key: AZGBJROMKKNRKI-UHFFFAOYSA-N
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Description

5-Amino-3-fluoro-2-iodobenzoic acid is an organic compound that belongs to the family of benzoic acids. It is characterized by the presence of amino, fluoro, and iodo substituents on the benzene ring, making it a versatile compound in various chemical reactions and applications. This compound is of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-fluoro-2-iodobenzoic acid can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-amino-5-fluorobenzoic acid with iodine. The reaction typically requires the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution process.

Another method involves the use of Suzuki-Miyaura coupling, where 2-amino-5-fluorobenzoic acid is coupled with an appropriate boronic acid derivative in the presence of a palladium catalyst. This method offers high yields and is suitable for large-scale production.

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-fluoro-2-iodobenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The iodo group can be reduced to form the corresponding fluoroaniline.

    Substitution: The fluoro and iodo groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium azide and organolithium compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Fluoroaniline derivatives.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

5-Amino-3-fluoro-2-iodobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of fluorescent probes for imaging studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 5-Amino-3-fluoro-2-iodobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and iodo groups can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-iodobenzoic acid
  • 2-Fluoro-5-iodobenzoic acid
  • 2-Iodobenzoic acid

Uniqueness

5-Amino-3-fluoro-2-iodobenzoic acid is unique due to the presence of both fluoro and iodo substituents on the benzene ring, which imparts distinct chemical properties. The combination of these substituents allows for unique reactivity patterns and interactions with biological molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

5-amino-3-fluoro-2-iodobenzoic acid

InChI

InChI=1S/C7H5FINO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

AZGBJROMKKNRKI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)F)N

Origin of Product

United States

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